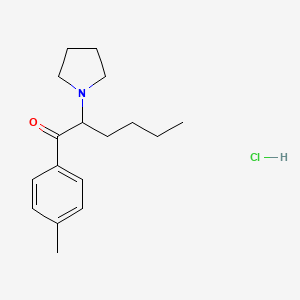
2-Hydroxydesmethylimipramine hydrochloride
説明
2-Hydroxydesmethylimipramine hydrochloride is a tricyclic antidepressant compound. It is a derivative of imipramine, a widely utilized antidepressant medication.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxydesmethylimipramine hydrochloride involves the hydroxylation of desipramine. Desipramine is extensively metabolized in the liver by CYP2D6 (major) and CYP1A2 (minor) to 2-hydroxydesipramine, an active metabolite . The synthetic route typically involves the following steps:
Hydroxylation: Desipramine undergoes hydroxylation to form 2-hydroxydesipramine.
Hydrochloride Formation: The hydroxylated product is then converted to its hydrochloride salt form.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the process generally involves large-scale chemical synthesis using the aforementioned synthetic routes, followed by purification and crystallization to obtain the hydrochloride salt.
化学反応の分析
Types of Reactions
2-Hydroxydesmethylimipramine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can convert the compound back to its parent form, desipramine.
Substitution: The compound can undergo substitution reactions, particularly at the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.
Major Products Formed
Oxidation: Oxidized metabolites of 2-Hydroxydesmethylimipramine.
Reduction: Desipramine.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
It is believed to modulate various neurotransmitters in the brain, including serotonin, norepinephrine, and dopamine . The compound is thought to function as a reuptake inhibitor, preventing the reabsorption of these neurotransmitters into the presynaptic neuron and ultimately increasing their availability in the synaptic cleft. This makes it valuable in the study of depression and other mood disorders.
作用機序
The exact mechanism of action of 2-Hydroxydesmethylimipramine hydrochloride is not fully comprehended. it is believed to modulate neurotransmitters such as serotonin, norepinephrine, and dopamine . The compound functions as a reuptake inhibitor, preventing the reabsorption of these neurotransmitters into the presynaptic neuron, thereby increasing their availability in the synaptic cleft. This modulation of neurotransmitter levels is thought to contribute to its antidepressant effects.
類似化合物との比較
2-Hydroxydesmethylimipramine hydrochloride is similar to other tricyclic antidepressants such as:
Desipramine: The parent compound from which 2-Hydroxydesmethylimipramine is derived.
Imipramine: Another tricyclic antidepressant with a similar structure and mechanism of action.
Nortriptyline: A tricyclic antidepressant that also functions as a norepinephrine reuptake inhibitor.
Uniqueness
The uniqueness of this compound lies in its specific hydroxylation, which may confer distinct pharmacological properties compared to its parent compound, desipramine .
特性
IUPAC Name |
11-[3-(methylamino)propyl]-5,6-dihydrobenzo[b][1]benzazepin-3-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O.ClH/c1-19-11-4-12-20-17-6-3-2-5-14(17)7-8-15-13-16(21)9-10-18(15)20;/h2-3,5-6,9-10,13,19,21H,4,7-8,11-12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCRZCUOKZSTKBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCN1C2=C(CCC3=CC=CC=C31)C=C(C=C2)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00670080 | |
| Record name | 5-[3-(Methylamino)propyl]-10,11-dihydro-5H-dibenzo[b,f]azepin-2-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00670080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59259-75-5 | |
| Record name | 2-Hydroxydesmethylimipramine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059259755 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-[3-(Methylamino)propyl]-10,11-dihydro-5H-dibenzo[b,f]azepin-2-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00670080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-HYDROXYDESMETHYLIMIPRAMINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24P99RZ3BH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![8,9-Diazatetracyclo[5.2.1.0~1,5~.0~2,4~]decane](/img/structure/B586193.png)

